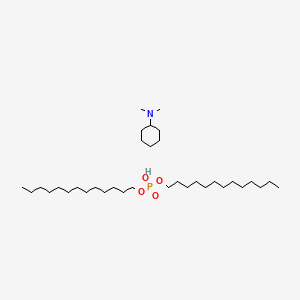
Cyclohexyl(dimethyl)ammonium ditridecyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) is a chemical compound that combines the properties of 1-Tridecanol and N,N-dimethylcyclohexanamine. 1-Tridecanol is a fatty alcohol with the formula C13H28O, known for its use in the manufacture of surfactants and plasticizers . N,N-dimethylcyclohexanamine is an organic compound used in various chemical applications.
Vorbereitungsmethoden
The preparation of 1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) involves the reaction of 1-Tridecanol with phosphoric acid to form the hydrogen phosphate ester. This ester is then reacted with N,N-dimethylcyclohexanamine to form the final compound. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Analyse Chemischer Reaktionen
1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) can undergo various chemical reactions, including:
Oxidation: The alcohol group in 1-Tridecanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen phosphate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the manufacture of surfactants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) involves its interaction with molecular targets in biological systems. The hydrogen phosphate group can interact with enzymes and other proteins, affecting their activity. The N,N-dimethylcyclohexanamine component can interact with receptors and other cellular targets, modulating their function .
Vergleich Mit ähnlichen Verbindungen
1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) can be compared with other similar compounds, such as:
1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethyl-1-octadecanamine (11): Similar in structure but with a different amine component.
1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (11): Similar in structure but with variations in the hydrogen phosphate group.
The uniqueness of 1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
65294-15-7 |
|---|---|
Molekularformel |
C34H72NO4P |
Molekulargewicht |
589.9 g/mol |
IUPAC-Name |
N,N-dimethylcyclohexanamine;ditridecyl hydrogen phosphate |
InChI |
InChI=1S/C26H55O4P.C8H17N/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-31(27,28)30-26-24-22-20-18-16-14-12-10-8-6-4-2;1-9(2)8-6-4-3-5-7-8/h3-26H2,1-2H3,(H,27,28);8H,3-7H2,1-2H3 |
InChI-Schlüssel |
POVOPAWXFOXVAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCC.CN(C)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



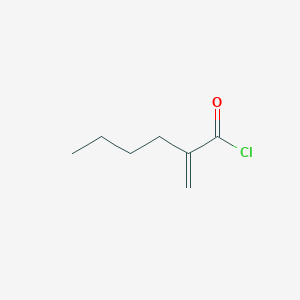
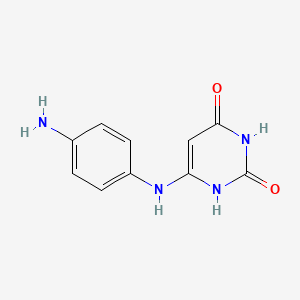
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
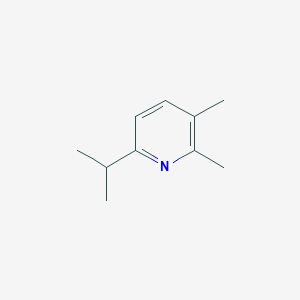

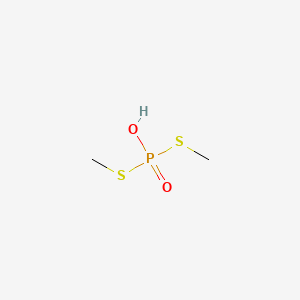
![2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]-](/img/structure/B14478569.png)
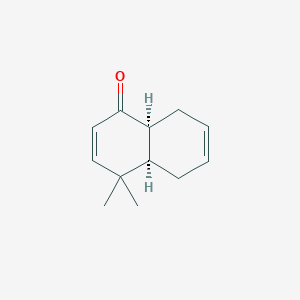
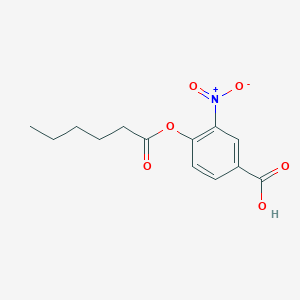
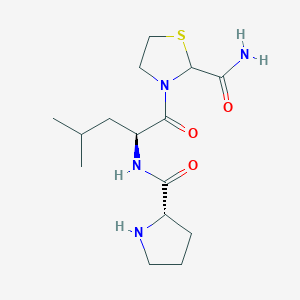
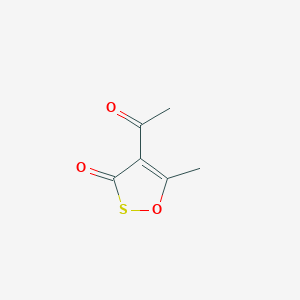
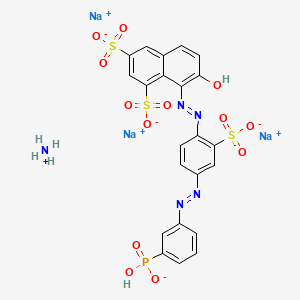
![1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane](/img/structure/B14478610.png)
